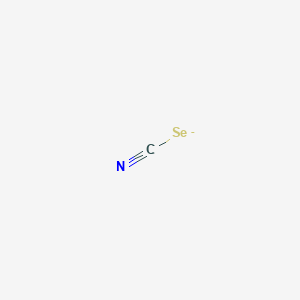

Selenocyanate

Descripción

Propiedades

IUPAC Name |

selenocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHNSe/c2-1-3/h3H/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDYSYOERSZTHZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[Se-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CNSe- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3425-46-5 (potassium-salt) | |

| Record name | Selenocyanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005749484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90973017 | |

| Record name | Selenocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5749-48-4, 4768-87-0 | |

| Record name | Selenocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5749-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenocyanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005749484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sodium selenocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Organic Selenocyanates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic selenocyanates (R-SeCN) are a fascinating and highly reactive class of organoselenium compounds characterized by the covalent bond between a selenium atom and a cyanide group.[1] While sometimes overshadowed by other organoselenium species, their unique electronic properties and versatile reactivity make them valuable intermediates in organic synthesis and potent agents in medicinal chemistry and materials science.[2][3] This technical guide provides a comprehensive overview of the fundamental properties of organic selenocyanates, with a focus on their synthesis, reactivity, spectroscopic characteristics, and biological activities.

Synthesis of Organic Selenocyanates

The synthesis of organic selenocyanates can be broadly categorized into nucleophilic and electrophilic selenocyanation reactions.

Nucleophilic Selenocyanation

The most common method for synthesizing organic selenocyanates involves the reaction of an alkyl or aryl halide with an alkali metal selenocyanate, typically potassium this compound (KSeCN).[2][3]

General Reaction: R-X + KSeCN → R-SeCN + KX (where R = alkyl, aryl; X = Cl, Br, I)

Experimental Protocol: Synthesis of Benzyl (B1604629) this compound

A detailed experimental protocol for the synthesis of benzyl this compound from benzyl bromide and potassium this compound is as follows:[4]

Materials:

-

Benzyl bromide

-

Potassium this compound (KSeCN)

-

Acetonitrile (B52724) (anhydrous)

-

Distilled water

-

Benzene

-

Toluene

Procedure:

-

A solution of potassium this compound (2.2 mmol) in acetonitrile (5 mL) is added to a stirred solution of benzyl bromide (2.0 mmol) in acetonitrile (15 mL) under a nitrogen atmosphere.

-

The reaction mixture is stirred at room temperature. The formation of a white precipitate (KBr) indicates the progress of the reaction.

-

The reaction is monitored by thin-layer chromatography and is typically complete within 30-60 minutes.

-

Upon completion, the reaction mixture is poured into distilled water (200 mL) and stirred for 30 minutes to precipitate the crude product.

-

The crude solid is collected by filtration and purified by recrystallization from a benzene/toluene (1:1) mixture with the addition of heptane to induce crystallization.

-

The purified crystals of benzyl this compound are collected by filtration and dried.

Electrophilic Selenocyanation

Electrophilic selenocyanating reagents can be used to introduce the SeCN group onto electron-rich substrates such as enolates, enamines, and aromatic compounds.

Experimental Protocol: Selenocyanation of 2-phenylimidazo[1,2-a]pyridine (B181562)

The following protocol describes the selenocyanation of 2-phenylimidazo[1,2-a]pyridine using KSeCN and trichloroisocyanuric acid (TCCA) as an oxidant.

Materials:

-

2-phenylimidazo[1,2-a]pyridine

-

Potassium this compound (KSeCN)

-

Trichloroisocyanuric acid (TCCA)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 2-phenylimidazo[1,2-a]pyridine (1.0 mmol) in dichloromethane (10 mL) at room temperature, potassium this compound (1.5 mmol) is added.

-

Trichloroisocyanuric acid (0.6 mmol) is then added portion-wise over 10 minutes.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the desired 3-selenocyanato-2-phenylimidazo[1,2-a]pyridine.

Reactivity of Organic Selenocyanates

Organic selenocyanates exhibit a rich and diverse reactivity, serving as precursors to a variety of other organoselenium compounds.[5]

Reduction

Organic selenocyanates can be readily reduced to the corresponding selenols (R-SeH), which are versatile intermediates but are often oxidized in situ to the more stable diselenides (R-Se-Se-R).[2]

Oxidation

Oxidation of organic selenocyanates leads to the formation of seleninic acids (R-SeO2H), which are valuable reagents in organic synthesis.[2]

Reactions with Nucleophiles and Electrophiles

The selenium atom in organic selenocyanates is electrophilic and can react with nucleophiles, while the organic moiety can be susceptible to electrophilic attack depending on its nature.

Caption: General reactivity of organic selenocyanates.

Physicochemical and Spectroscopic Properties

Structural Properties

The geometry of the C-Se-C-N linkage is a key determinant of the reactivity of organic selenocyanates. X-ray crystallography studies provide precise information on bond lengths and angles.

| Compound | C-Se Bond Length (Å) | Se-C≡N Bond Length (Å) | C-Se-C Angle (°) | Se-C≡N Angle (°) |

| Benzylic this compound Derivatives | 1.95 - 1.97 | 1.82 - 1.84 | 98 - 102 | 177 - 179 |

Data compiled from studies on benzylic this compound cocrystals.[6]

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the characterization of organic selenocyanates.

The chemical shifts in ¹H and ¹³C NMR spectra are influenced by the electron-withdrawing nature of the this compound group. The ¹³C chemical shift of the cyanide carbon is particularly characteristic.

| Compound Type | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aryl Selenocyanates | ||

| Protons ortho to -SeCN | 7.5 - 7.8 | |

| Protons meta to -SeCN | 7.2 - 7.5 | |

| Protons para to -SeCN | 7.2 - 7.5 | |

| -SeCN | 100 - 105 | |

| Benzyl Selenocyanates | ||

| -CH₂-SeCN | 4.0 - 4.5 | 30 - 40 |

| -SeCN | 100 - 105 |

Note: Chemical shifts are approximate and can vary depending on the specific substitution pattern and solvent.[7][8]

The most prominent feature in the IR spectrum of an organic this compound is the sharp and strong absorption band corresponding to the C≡N stretching vibration.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| C≡N Stretch | 2150 - 2160 | Strong, Sharp |

| C-Se Stretch | 500 - 600 | Medium to Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

Data compiled from various sources.[9][10][11]

Biological Activities and Applications

Organic selenocyanates have garnered significant interest in drug discovery and development due to their broad spectrum of biological activities.[12]

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of organic selenocyanates against various cancer cell lines.[13][14] Their mechanism of action is often multifactorial, involving the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of key signaling pathways.[1][15]

Caption: Proposed anticancer mechanisms of organic selenocyanates.

Quantitative Anticancer Activity Data (IC₅₀ Values)

| Compound | Cell Line | IC₅₀ (µM) |

| Phenylthis compound | Various | Varies |

| Benzyl this compound | Various | Varies |

| Substituted Aryl Selenocyanates | MCF-7 (Breast Cancer) | 2.5 - 50 |

| HeLa (Cervical Cancer) | 2.3 - 45 | |

| PC-3 (Prostate Cancer) | < 5 - 30 |

IC₅₀ values are highly dependent on the specific compound structure and the cancer cell line tested.[16]

Antimicrobial Activity

Organic selenocyanates have also demonstrated significant activity against a range of bacteria and fungi.[17][18] The mechanism is thought to involve the disruption of cellular redox homeostasis and inhibition of essential enzymes in microorganisms.[19]

Quantitative Antimicrobial Activity Data (MIC Values)

| Compound | Microorganism | MIC (µg/mL) |

| Benzyl this compound | E. coli | ~50 µM |

| P. syringae | ~50 µM | |

| M. luteus | ~50 µM | |

| Aromatic Selenocyanates | S. aureus | 0.76 - 53.52 |

| E. coli | 6.12 - >275 |

MIC values can vary significantly based on the compound and microbial strain.[17]

Experimental Workflow: From Synthesis to Biological Evaluation

Caption: Experimental workflow for organic selenocyanates.

Conclusion

Organic selenocyanates are a class of compounds with a rich chemical profile and significant potential in various scientific disciplines. Their versatile synthesis and reactivity make them valuable building blocks in organic chemistry. Furthermore, their pronounced biological activities, particularly their anticancer and antimicrobial properties, position them as promising candidates for the development of new therapeutic agents. This guide has provided a comprehensive overview of their fundamental properties, offering a solid foundation for researchers and professionals working in the fields of chemistry, biology, and drug development. Further exploration into the structure-activity relationships and detailed mechanisms of action of novel organic selenocyanates will undoubtedly pave the way for new and exciting applications.

References

- 1. Selenium Compounds as Novel Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Selenocyanates: Synthesis, Characterization and Uses in C...: Ingenta Connect [ingentaconnect.com]

- 4. A Facile Synthesis of Substituted Benzyl Selenocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Catalyst- and metal-free C(sp2)–H bond selenylation of (N-hetero)-arenes using diselenides and trichloroisocyanuric acid at room temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Orientational effect of aryl groups in aryl selenides: how can 1h and 13c NMR chemical shifts clarify the effect? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. mdpi.com [mdpi.com]

- 13. Selenium Compounds as Novel Potential Anticancer Agents [ouci.dntb.gov.ua]

- 14. Selenium Compounds as Novel Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Organoselenium compounds as an enriched source for the discovery of new antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antibacterial Activity of Ebselen [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Antibacterial Activity of Ebselen - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Reactivity of Aryl Selenocyanates

For Researchers, Scientists, and Drug Development Professionals

Aryl selenocyanates are a fascinating and versatile class of organoselenium compounds. Their unique chemical properties make them valuable intermediates in organic synthesis and promising candidates in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis and reactivity of aryl selenocyanates, with a focus on practical experimental protocols and quantitative data to support researchers in their work.

Synthesis of Aryl Selenocyanates

Several synthetic strategies have been developed to access aryl selenocyanates, starting from a variety of readily available precursors. The choice of method often depends on the substitution pattern of the desired product and the functional group tolerance required.

From Arylboronic Acids

A modern and widely used approach for the synthesis of aryl selenocyanates involves the use of arylboronic acids. These methods are generally characterized by their mild reaction conditions and broad substrate scope.

One common method involves the reaction of arylboronic acids with elemental selenium and a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN).[1] Another approach utilizes selenium dioxide and malononitrile.[2] Electrochemical methods have also been developed for the selenocyanation of arylboronic acids.[2]

Table 1: Synthesis of Aryl Selenocyanates from Arylboronic Acids

| Entry | Arylboronic Acid | Reagents and Conditions | Yield (%) | Reference |

| 1 | Phenylboronic acid | Se, TMSCN, DMSO, 120 °C, 24 h | 85 | [1] |

| 2 | 4-Methoxyphenylboronic acid | Se, TMSCN, DMSO, 120 °C, 24 h | 92 | [1] |

| 3 | 4-Chlorophenylboronic acid | Se, TMSCN, DMSO, 120 °C, 24 h | 78 | [1] |

| 4 | Phenylboronic acid | SeO₂, malononitrile, DMSO, rt | 95 | [2] |

| 5 | 4-Methylphenylboronic acid | KSeCN, MeCN/H₂O, Graphite (B72142) electrodes, 15 mA, rt | 75 | [2] |

Experimental Protocol: Synthesis of Phenylselenylcyanate from Phenylboronic Acid [1]

To a dried reaction tube are added phenylboronic acid (0.2 mmol, 1.0 equiv), elemental selenium (0.6 mmol, 3.0 equiv), and trimethylsilyl cyanide (0.4 mmol, 2.0 equiv). The tube is evacuated and backfilled with nitrogen. Anhydrous DMSO (2 mL) is then added, and the mixture is stirred at 120 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water. The organic layer is dried over anhydrous sodium sulfate (B86663), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford phenylselenylcyanate.

Logical Relationship: Synthesis from Arylboronic Acids

Caption: Synthetic routes to aryl selenocyanates from arylboronic acids.

From Diaryl Diselenides

The electrochemical cyanation of diaryl diselenides offers a green and efficient route to aryl selenocyanates. This method avoids the use of harsh chemical oxidants and often proceeds under mild conditions.[3]

Table 2: Electrochemical Synthesis of Aryl Selenocyanates from Diaryl Diselenides

| Entry | Diaryl Diselenide | Reagents and Conditions | Yield (%) | Reference |

| 1 | Diphenyl diselenide | KSCN, LiBF₄, MeCN, Graphite anode, Pt cathode, 15 mA, rt, 9 h | 82 | [3] |

| 2 | Bis(4-methylphenyl) diselenide | KSCN, LiBF₄, MeCN, Graphite anode, Pt cathode, 15 mA, rt, 9 h | 85 | [3] |

| 3 | Bis(4-chlorophenyl) diselenide | KSCN, LiBF₄, MeCN, Graphite anode, Pt cathode, 15 mA, rt, 9 h | 76 | [3] |

Experimental Protocol: Electrochemical Synthesis of Phenylselenylcyanate from Diphenyl Diselenide [3]

In an undivided electrochemical cell equipped with a graphite anode (1.5 cm x 2.0 cm) and a platinum cathode (1.5 cm x 2.0 cm), diphenyl diselenide (0.2 mmol, 1.0 equiv), potassium thiocyanate (B1210189) (0.5 mmol, 2.5 equiv), and lithium tetrafluoroborate (B81430) (0.1 mmol, 0.5 equiv) are dissolved in acetonitrile (B52724) (6 mL). The mixture is electrolyzed at a constant current of 15 mA at room temperature for 9 hours with stirring. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield phenylselenylcyanate.

Experimental Workflow: Electrochemical Synthesis

Caption: Step-by-step workflow for the electrochemical synthesis.

Direct C-H Selenocyanation of Arenes

The direct functionalization of C-H bonds is an atom-economical and increasingly popular strategy in organic synthesis. Several methods for the direct selenocyanation of electron-rich arenes and heteroarenes have been reported, often employing an oxidant to generate an electrophilic selenium species.

Reactivity of Aryl Selenocyanates

Aryl selenocyanates are versatile intermediates that undergo a variety of chemical transformations, providing access to a wide range of other organoselenium compounds.

Reduction to Diaryl Diselenides and Selenols

Aryl selenocyanates can be readily reduced to the corresponding diaryl diselenides. A common reducing agent for this transformation is sodium borohydride (B1222165). Further reduction can yield the corresponding aryl selenols, which are useful nucleophiles in their own right.

Experimental Protocol: Reduction of Phenylselenylcyanate to Diphenyl Diselenide

To a solution of phenylselenylcyanate (1.0 mmol) in ethanol (B145695) (10 mL) at 0 °C is added sodium borohydride (1.5 mmol) portionwise. The reaction mixture is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated to give diphenyl diselenide, which can be further purified by recrystallization.

Oxidation

Oxidation of aryl selenocyanates can lead to various products depending on the oxidant and reaction conditions. For instance, oxidation with agents like m-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of seleninic acids or other oxidized selenium species.

Experimental Protocol: Oxidation of Phenylselenylcyanate

To a solution of phenylselenylcyanate (1.0 mmol) in dichloromethane (B109758) (10 mL) at 0 °C is added a solution of m-CPBA (2.2 mmol) in dichloromethane (5 mL) dropwise. The reaction mixture is stirred at room temperature for 2 hours. The mixture is then washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the oxidized product.

Hydrolysis

The this compound group can undergo hydrolysis under acidic or basic conditions to afford the corresponding selenols or diselenides. The outcome of the reaction is often dependent on the pH of the medium.

Experimental Protocol: Hydrolysis of Phenylselenylcyanate

Phenylselenylcyanate (1.0 mmol) is dissolved in a mixture of ethanol (10 mL) and a 1 M aqueous solution of sodium hydroxide (B78521) (5 mL). The reaction mixture is heated at reflux for 2 hours. After cooling, the mixture is acidified with 1 M hydrochloric acid and extracted with diethyl ether. The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated to yield diphenyl diselenide.

Synthesis of Selenium-Containing Heterocycles

Aryl selenocyanates are valuable precursors for the synthesis of a variety of selenium-containing heterocycles.[4] These reactions often involve the reaction of the aryl this compound with a suitable bifunctional molecule, leading to cyclization.

Reaction Pathway: Heterocycle Synthesis

Caption: General pathway for heterocycle synthesis from aryl selenocyanates.

Applications in Drug Development

Organoselenium compounds, including aryl selenocyanates, have garnered significant interest in the field of drug discovery due to their diverse biological activities. Many aryl this compound derivatives have been synthesized and evaluated for their potential as anticancer agents.

Table 3: Anticancer Activity of Selected Aryl Selenocyanates (IC₅₀ values in µM)

| Compound | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | SW-480 (Colon) | Reference |

| Compound 1 | 15.2 | 21.5 | 18.9 | 25.1 | [5] |

| Compound 2 | 8.7 | 12.3 | 10.1 | 14.8 | [5] |

| Compound 3 | 22.4 | 30.1 | 25.6 | 33.2 | [6] |

| Compound 4 | 5.6 | 8.9 | 7.2 | 10.5 | [5] |

Note: The specific structures of Compounds 1-4 are detailed in the cited references. This table is a representative summary.

The mechanism of anticancer activity for many aryl selenocyanates is believed to involve the generation of reactive oxygen species (ROS) within cancer cells, leading to apoptosis. The this compound moiety can be metabolized to produce selenols, which can then participate in redox cycling.

This guide provides a foundational understanding of the synthesis and reactivity of aryl selenocyanates. The detailed protocols and compiled data are intended to serve as a practical resource for researchers engaged in the exploration and application of these versatile selenium-containing molecules.

References

An In-depth Technical Guide on the Structure and Bonding of the Selenocyanate Anion

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selenocyanate anion (SeCN⁻), a pseudohalide of significant interest in chemistry and biology, exhibits a unique linear structure and bonding arrangement that dictates its reactivity and biological roles. This technical guide provides a comprehensive analysis of the electronic and molecular structure of the this compound anion, integrating experimental data from spectroscopic and crystallographic studies with theoretical insights from computational chemistry. Detailed methodologies for key experimental techniques are presented, alongside a comparative analysis of structural and vibrational data. Furthermore, the biological relevance of this compound is highlighted through an examination of its role in selenium detoxification pathways.

Introduction

The this compound anion, SeCN⁻, is a linear triatomic species composed of selenium, carbon, and nitrogen atoms.[1] As a pseudohalide, it shares chemical similarities with the halide ions but possesses a more complex electronic structure that gives rise to distinct chemical and biological properties. Understanding the nuanced structure and bonding of this anion is crucial for fields ranging from inorganic and coordination chemistry to toxicology and drug development, where selenium-containing compounds are of increasing interest.

This guide aims to provide a detailed technical overview of the this compound anion, focusing on its fundamental structural characteristics, the nature of its chemical bonds, and the experimental and computational methods used for its characterization.

Molecular Structure and Bonding

The structure and bonding of the this compound anion can be understood through a combination of Lewis structures, Valence Shell Electron Pair Repulsion (VSEPR) theory, and Molecular Orbital (MO) theory.

Lewis Structure and Resonance

The this compound anion has 16 valence electrons (6 from Se, 4 from C, 5 from N, and 1 for the negative charge). Several resonance structures can be drawn, with the most significant contributors shown below.

Formal charge calculations suggest that Structure A , with the negative charge on the most electronegative atom (nitrogen), is the most stable and significant contributor to the overall resonance hybrid.[2] This is followed by Structure B, with the negative charge on selenium. Structure C is a minor contributor due to the unfavorable charge separation.

VSEPR Theory and Molecular Geometry

According to the VSEPR model, the central carbon atom is bonded to two other atoms (selenium and nitrogen) and has no lone pairs. This corresponds to an AX₂ geometry, which predicts a linear arrangement of the atoms with a Se-C-N bond angle of 180° .[3]

Molecular Orbital Theory

A qualitative molecular orbital (MO) diagram for the linear SeCN⁻ anion can be constructed by considering the interactions of the valence atomic orbitals of Se, C, and N. The diagram would show the formation of sigma (σ) and pi (π) bonding, non-bonding, and antibonding molecular orbitals. The 16 valence electrons would fill the lower energy bonding and non-bonding MOs. The highest occupied molecular orbital (HOMO) is expected to be a π non-bonding orbital, and the lowest unoccupied molecular orbital (LUMO) is a π* antibonding orbital. The MO model is consistent with a strong triple bond character between carbon and nitrogen and a single bond character between selenium and carbon, as suggested by the dominant Lewis structure.

Quantitative Structural and Spectroscopic Data

The structural parameters and vibrational frequencies of the this compound anion have been determined through various experimental and computational methods.

Data Presentation

The following tables summarize the key quantitative data for the this compound anion.

Table 1: Bond Lengths and Bond Angle of the this compound Anion

| Parameter | Experimental (X-ray Crystallography of KSeCN) | Computational (DFT) |

| C≡N Bond Length (pm) | 112 | 117.8 |

| Se-C Bond Length (pm) | 183 | 185.2 |

| Se-C-N Bond Angle (°) | 180 | 180 |

Experimental data from the crystal structure of potassium this compound.[4] Computational data from DFT calculations at the B3LYP/6-311+G(d,p) level of theory.

Table 2: Vibrational Frequencies of the this compound Anion

| Vibrational Mode | Description | Experimental (IR/Raman) (cm⁻¹) | Computational (DFT) (cm⁻¹) |

| ν(C≡N) | C≡N symmetric stretch | ~2070 | 2115 |

| ν(Se-C) | Se-C symmetric stretch | ~560 | 545 |

| δ(SeCN) | Bending (degenerate) | ~420 | 415 |

Experimental data are typical values observed for this compound salts. Computational data from DFT calculations at the B3LYP/6-311+G(d,p) level of theory.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of the this compound anion.

Single-Crystal X-ray Diffraction of Potassium this compound

This technique provides precise information on bond lengths and angles in the solid state.

Methodology:

-

Crystal Growth: High-quality single crystals of KSeCN are grown by slow evaporation of a saturated aqueous or alcoholic solution.

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[5]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are recorded by a detector.

-

Structure Solution and Refinement: The diffraction pattern is indexed to determine the unit cell parameters. The positions of the atoms are determined from the intensities of the diffraction spots using direct methods or Patterson methods. The structural model is then refined to obtain the final atomic coordinates, bond lengths, and bond angles.[6]

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the characteristic vibrational modes of the SeCN⁻ anion.

Methodology for FT-IR Spectroscopy (KBr Pellet Method):

-

Sample Preparation: A small amount of the solid sample (e.g., KSeCN, ~1-2 mg) is finely ground with dry, IR-grade potassium bromide (KBr, ~100-200 mg) in an agate mortar.[7]

-

Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure (several tons) to form a thin, transparent pellet.[8]

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of a pure KBr pellet is recorded. The sample spectrum is then recorded, and the background is subtracted to obtain the final IR spectrum.

Methodology for Raman Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is placed in a sample holder (e.g., a glass capillary or a well on a microscope slide).[6]

-

Spectral Acquisition: The sample is placed in a Raman spectrometer and illuminated with a monochromatic laser source. The scattered light is collected, passed through a filter to remove the intense Rayleigh scattered light, and dispersed onto a detector to generate the Raman spectrum.

Biological Significance: Role in Selenium Detoxification

This compound plays a crucial role as an intermediate in the metabolism and detoxification of selenium in mammals.[1] When organisms are exposed to excess selenite (B80905) (SeO₃²⁻), a potentially toxic form of selenium, it can be converted to the less toxic this compound.[9]

This detoxification pathway involves the reduction of selenite to hydrogen selenide (B1212193) (H₂Se), which then reacts with cyanide (CN⁻) to form this compound. This process is thought to occur enzymatically, although the specific enzymes are not fully characterized. The resulting this compound can then be either excreted or utilized as a selenium source for the synthesis of selenoproteins.

Conclusion

The this compound anion possesses a well-defined linear structure with distinct bonding characteristics that are elucidated by a combination of experimental and theoretical methods. Its role as an intermediate in selenium metabolism underscores its biological importance. The detailed structural, spectroscopic, and procedural information provided in this guide serves as a valuable resource for researchers and professionals working with selenium-containing compounds, facilitating a deeper understanding of their fundamental properties and applications.

References

- 1. researchgate.net [researchgate.net]

- 2. ENZYMATIC REDUCTION OF SELENITE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. resources.rigaku.com [resources.rigaku.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. Molecular Orbital Diagram for Hetero Diatomic and Triatomic Molecules: De.. [askfilo.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. ias.ac.in [ias.ac.in]

- 9. Metabolism of Selenium, Selenocysteine, and Selenoproteins in Ferroptosis in Solid Tumor Cancers - PMC [pmc.ncbi.nlm.nih.gov]

Discovering Novel Bioactive Selenocyanate Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutic agents has led researchers to explore the unique biological activities of organoselenium compounds. Among these, selenocyanates (-SeCN) have emerged as a promising class of molecules with potent anticancer and antioxidant properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel bioactive selenocyanate compounds, offering a valuable resource for professionals in drug discovery and development.

Introduction to Bioactive Selenocyanates

Selenium is an essential trace element that plays a critical role in various physiological processes, primarily through its incorporation into selenoproteins.[1][2] The unique chemical properties of selenium, particularly its lower redox potential compared to sulfur, confer distinct reactivity to organoselenium compounds, making them attractive candidates for therapeutic development. Selenocyanates, characterized by the R-SeCN functional group, are versatile intermediates in organic synthesis and have demonstrated a range of biological activities, including anticancer, antioxidant, and enzyme inhibitory effects.[3][4][5] Their mechanism of action is often linked to the modulation of cellular redox homeostasis and interaction with key signaling pathways.[1][6]

Synthesis of Bioactive this compound Compounds

The synthesis of bioactive selenocyanates can be achieved through various chemical strategies. Common methods involve the reaction of an appropriate electrophile with a this compound salt, such as potassium this compound (KSeCN).[7]

General Experimental Protocol: Nucleophilic Substitution with Potassium this compound

This protocol describes a general method for the synthesis of alkyl or benzyl (B1604629) selenocyanates via nucleophilic substitution of a corresponding halide.

Materials and Reagents:

-

Alkyl or benzyl halide (e.g., 1-bromohexane)

-

Potassium this compound (KSeCN)

-

Acetonitrile (B52724) (CH3CN), anhydrous

-

Dichloromethane (CH2Cl2)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve potassium this compound (1.2 equivalents) in anhydrous acetonitrile.

-

To this solution, add the alkyl or benzyl halide (1.0 equivalent) dropwise at room temperature with vigorous stirring.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). The formation of a white precipitate (potassium bromide) will be observed.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

To the resulting residue, add distilled water and transfer the mixture to a separatory funnel.

-

Extract the aqueous phase three times with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel.[7]

Synthesis of Aromatic and Heterocyclic Selenocyanates

The synthesis of aromatic and heterocyclic selenocyanates often requires different approaches, such as electrophilic selenocyanation or the use of in situ generated selenocyanating agents. One efficient method involves the use of malononitrile (B47326) and selenium dioxide to generate triselenium dicyanide in situ, which then reacts with amino-substituted aromatic or heterocyclic precursors.[8][9]

Experimental Protocol: Selenocyanation using in situ generated Triselenium Dicyanide

Materials and Reagents:

-

Amino pyrazole, amino uracil, or other amino-substituted (hetero)aromatic compound

-

Malononitrile

-

Selenium dioxide (SeO2)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating plate

Procedure:

-

In a round-bottom flask, add malononitrile (1.5 equivalents) and selenium dioxide (3.0 equivalents) to dimethyl sulfoxide (DMSO).

-

Stir the resulting mixture for five minutes at 40°C.

-

Add the amino-substituted (hetero)aromatic compound (1.0 equivalent) to the mixture.

-

Continue stirring for the appropriate reaction time (typically 30-60 minutes), monitoring the reaction by TLC.

-

After completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent.

-

The crude product is then purified by column chromatography.[8][9]

Anticancer Activity of Novel Selenocyanates

A significant body of research highlights the potent anticancer activity of novel this compound compounds against a variety of cancer cell lines.[8][10] These compounds often exhibit cytotoxic and antiproliferative effects, inducing apoptosis and modulating key signaling pathways involved in cancer progression.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity (IC50 values) of selected novel this compound compounds against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1g | PC-3 (Prostate) | < 5 | [11] |

| Compound 1h | PC-3 (Prostate) | < 5 | [11] |

| Compound 3a | BGC-823 (Gastric) | 2.5 | [11] |

| Compound 3a | MCF-7 (Breast) | 2.7 | [11] |

| Compound 3h | SW480 (Colon) | 4.9 | [11] |

| Compound 3h | MCF-7 (Breast) | 3.4 | [11] |

| Compound 6b | HeLa (Cervical) | 2.3 | [11] |

| Compound 6b | MCF-7 (Breast) | 2.5 | [11] |

| Compound 6f | HeLa (Cervical) | < 10 | [11] |

| Compound 6f | MCF-7 (Breast) | < 10 | [11] |

| Compound 4 | MDA-MB-231 (Breast) | < 10 | [12] |

| Compound 4 | HTB-54 (Lung) | < 10 | [12] |

| Compound 4 | DU-145 (Prostate) | < 10 | [12] |

| Compound 4 | HCT-116 (Colon) | < 10 | [12] |

Experimental Protocols for Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14]

Materials and Reagents:

-

96-well microtiter plates

-

Cancer cell lines

-

Complete cell culture medium

-

Test this compound compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound compounds and a vehicle control.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

-

Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13][14]

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17]

Materials and Reagents:

-

Cancer cell lines

-

Test this compound compounds

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat them with the this compound compounds as described for the MTT assay.

-

After the incubation period, harvest the cells (including both adherent and floating cells).

-

Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[15][16][17]

Signaling Pathways Modulated by Bioactive Selenocyanates

The anticancer effects of selenocyanates are often mediated by their interaction with critical cellular signaling pathways that regulate cell survival, proliferation, and apoptosis.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key signaling cascade that promotes cell survival and is often hyperactivated in cancer.[18][19] Several organoselenium compounds have been shown to inhibit this pathway, leading to decreased phosphorylation of Akt and the induction of apoptosis.[1][4]

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound compounds.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation and cell survival, and its constitutive activation is observed in many cancers.[20] Selenium compounds have been reported to inhibit the NF-κB signaling pathway by preventing the degradation of its inhibitor, IκBα, thereby suppressing the expression of anti-apoptotic genes.[20][21]

Caption: Inhibition of the NF-κB signaling pathway by this compound compounds.

Induction of Apoptosis

A common mechanism of action for many anticancer selenocyanates is the induction of apoptosis. This programmed cell death is often triggered through the modulation of the Bcl-2 family of proteins and the activation of caspases.[10][11] Selenocyanates have been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the executioner caspase-3.[10][11]

Caption: Induction of apoptosis by this compound compounds.

Antioxidant Properties of Selenocyanates

In addition to their anticancer effects, many organoselenium compounds, including selenocyanates, exhibit significant antioxidant properties.[22][23] They can mimic the activity of the selenoenzyme glutathione (B108866) peroxidase (GPx), which plays a crucial role in protecting cells from oxidative damage by reducing hydroperoxides.[12]

Glutathione Peroxidase (GPx)-like Activity

The GPx-like activity of selenocyanates involves a catalytic cycle where the selenium atom is oxidized by a peroxide and subsequently reduced by a thiol, such as glutathione (GSH).

Experimental Protocol for GPx-like Activity Assay

The GPx-like activity of selenocyanates can be evaluated using a coupled reductase assay.[6][24][25]

Materials and Reagents:

-

Test this compound compounds

-

Glutathione (GSH)

-

Glutathione reductase (GR)

-

NADPH

-

Hydrogen peroxide (H2O2) or another peroxide substrate

-

Phosphate (B84403) buffer

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing phosphate buffer, GSH, GR, and NADPH.

-

Add the test this compound compound to the mixture.

-

Initiate the reaction by adding the peroxide substrate (e.g., H2O2).

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

The rate of NADPH consumption is proportional to the GPx-like activity of the test compound.

Conclusion and Future Perspectives

Novel bioactive this compound compounds represent a promising frontier in the development of new therapeutic agents. Their potent anticancer and antioxidant activities, coupled with their ability to modulate key cellular signaling pathways, make them attractive candidates for further investigation. The synthetic methodologies and experimental protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space of selenocyanates and to elucidate their mechanisms of action. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their efficacy and selectivity, as well as on conducting preclinical and clinical studies to translate these promising findings into tangible therapeutic benefits.

References

- 1. Targeting Akt3 Signaling in Malignant Melanoma Using Isoselenocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Delineating the mechanism by which selenium deactivates Akt in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Selenocyanates and Selenoethers of Amino Pyrazoles and Amino Uracils by In Situ Triselenium Dicyanide from Malononitrile and Selenium Dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Potential Anticancer Activity of Some Novel Selenocyanates and Diselenides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Seleno-Warfare against Cancer: Decoding Antitumor Activity of Novel Acylselenoureas and Se-Acylisoselenoureas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. texaschildrens.org [texaschildrens.org]

- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 18. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Selenium compounds inhibit I kappa B kinase (IKK) and nuclear factor-kappa B (NF-kappa B) in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Nano-Selenium Modulates NF-κB/NLRP3 Pathway and Mitochondrial Dynamics to Attenuate Microplastic-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chemijournal.com [chemijournal.com]

- 23. Selenium Compounds as Novel Potential Anticancer Agents [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. In vitro evaluation of glutathione peroxidase (GPx)-like activity and antioxidant properties of some Ebselen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preliminary Investigation of Selenocyanate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a selenium-containing functional group, the selenocyanate (-SeCN) moiety, into organic molecules has emerged as a promising strategy in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this compound-containing compounds, with a particular focus on their anticancer and antioxidant properties. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction to Selenocyanates in Drug Discovery

Organoselenium compounds have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities.[1][2] Among these, selenocyanates represent a versatile class of molecules that have demonstrated potent anticancer, chemopreventive, and antioxidant effects.[3][4] The this compound group can influence the biological activity of a parent molecule through various mechanisms, including the induction of oxidative stress in cancer cells, modulation of key signaling pathways, and mimicry of endogenous antioxidant enzymes.[4][5] This guide will delve into the synthesis of these promising compounds, detail the experimental protocols for their evaluation, and explore their mechanisms of action.

Synthesis of this compound-Containing Compounds

The synthesis of organic selenocyanates typically involves the reaction of a suitable substrate with a selenocyanating agent, such as potassium this compound (KSeCN).[6] The versatility of this functional group allows for its incorporation into a wide array of molecular scaffolds, including heterocyclic systems and established drug molecules.[4][7]

General Synthesis of Amino Pyrazole (B372694) and Amino Uracil (B121893) Selenocyanates

A reported efficient method for the synthesis of selenocyanates of amino pyrazoles and amino uracils involves the in situ generation of triselenium dicyanide from malononitrile (B47326) and selenium dioxide.[8]

Experimental Protocol:

-

To a 10.0 mL round-bottom flask, add malononitrile (0.75 mmol, 1.5 equiv), selenium dioxide (1.5 mmol, 3.0 equiv), and 2.0 mL of dimethyl sulfoxide (B87167) (DMSO).

-

Stir the resulting mixture for five minutes at 40 °C.

-

Add the corresponding amino pyrazole or amino uracil (0.5 mmol, 1.0 equiv) to the mixture.

-

Continue stirring for an additional 30 minutes at 40 °C.

-

Upon completion of the reaction (monitored by TLC), the reaction mixture is worked up to isolate the desired selenocyanated product.[8]

Synthesis of a this compound Derivative of Celecoxib (B62257)

A this compound derivative of the nonsteroidal anti-inflammatory drug (NSAID) celecoxib has been synthesized to explore its potential as a novel anticancer agent.[7]

Experimental Protocol:

-

Preparation of 4-(3-Chloromethyl-5-p-tolyl-pyrazol-1-yl)-benzenesulfonamide: This intermediate is synthesized from celecoxib through a series of reactions involving esterification, reduction, and chlorination.[7]

-

Preparation of 4-(3-Selenocyanatomethyl-5-p-tolyl-1-yl)-benzenesulfonamide: To a solution of the chloromethyl intermediate in a suitable solvent, add potassium this compound (KSeCN).

-

The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete.

-

The final product is then isolated and purified using standard techniques such as crystallization or chromatography.[7]

Biological Evaluation of this compound Compounds

The assessment of the biological activity of newly synthesized this compound compounds is crucial to determine their therapeutic potential. A battery of in vitro assays is commonly employed to evaluate their anticancer and antioxidant properties.

Anticancer Activity

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[3][9]

Experimental Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[9]

-

Compound Treatment: Treat the cells with various concentrations of the this compound compounds for a specified period (e.g., 24, 48, or 72 hours).[2] Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically greater than 650 nm.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

dot

Caption: Workflow of the MTT assay for determining cell viability.

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured to quantify apoptosis.[10]

Experimental Protocol:

-

Cell Treatment: Treat cells with the this compound compound as described for the MTT assay.

-

Cell Lysis: After treatment, harvest the cells and lyse them using a chilled cell lysis buffer.[11][12]

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Caspase-3 Assay:

-

Detection: Measure the cleavage product either by absorbance (for pNA) at 400-405 nm or by fluorescence (for AMC) at an excitation of 380 nm and emission of 420-460 nm.[11]

-

Data Analysis: Compare the results from treated cells to untreated controls to determine the fold increase in caspase-3 activity.

Western blotting can be used to analyze the expression levels of key apoptotic regulatory proteins, such as the anti-apoptotic protein Bcl-2.[1][13]

Experimental Protocol:

-

Protein Extraction: Treat cells with the this compound compound, then lyse the cells to extract total protein.[1]

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.[13]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Bcl-2. Also, probe for a loading control protein (e.g., β-actin) to ensure equal protein loading.[1]

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[1]

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[1]

-

Densitometry Analysis: Quantify the band intensities to determine the relative expression level of Bcl-2.

dot

Caption: General workflow for Western blot analysis.

Antioxidant Activity

Many organoselenium compounds exhibit antioxidant properties by mimicking the activity of the selenoenzyme glutathione (B108866) peroxidase (GPx).[14]

Experimental Protocol:

-

Reagent Preparation: Prepare a reaction mixture containing phosphate (B84403) buffer, glutathione (GSH), glutathione reductase, and NADPH.

-

Sample Addition: Add the this compound compound to be tested to the reaction mixture.

-

Reaction Initiation: Initiate the reaction by adding a peroxide substrate, such as hydrogen peroxide (H2O2) or cumene (B47948) hydroperoxide.[15]

-

Absorbance Monitoring: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. This decrease corresponds to the oxidation of NADPH.[15][16]

-

Activity Calculation: The GPx-like activity is calculated based on the rate of NADPH consumption.[16]

Mechanistic Insights

This compound compounds exert their biological effects through multiple mechanisms. In cancer cells, they can induce apoptosis by generating reactive oxygen species (ROS), leading to oxidative stress.[4] This can trigger the intrinsic apoptotic pathway, characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of executioner caspases such as caspase-3.[6] Furthermore, some selenocyanates have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as histone deacetylase 6 (HDAC6) and thioredoxin reductase (TrxR).[17][18]

dot

Caption: Proposed anticancer mechanisms of selenocyanates.

Quantitative Data Summary

The following tables summarize the reported anticancer activities of selected this compound-containing compounds.

Table 1: Anticancer Activity of Selenophenol this compound Derivatives [1]

| Compound | Cell Line | IC50 (µM) |

| 6h | SKOV-3 | 1.96 |

| 6l | MCF-7 | 7.29 |

| 6l | HepG-2 | 6.71 |

Table 2: Antiproliferative Activity of a this compound Compound [1]

| Compound | Cell Line | GI50 (µM) |

| 8a | Human Solid Tumors (average of 6 lines) | 0.78–2.6 |

Table 3: Anticancer Activity of Novel Selenocyanates [11]

| Compound | Cell Line | IC50 (µM) |

| Most Active Compound | PC-3 | < 5 |

Conclusion

This compound-containing compounds represent a promising and versatile class of molecules in medicinal chemistry. Their potent anticancer and antioxidant activities, coupled with their synthetic accessibility, make them attractive candidates for further drug development. This technical guide has provided an overview of their synthesis, detailed protocols for their biological evaluation, and insights into their mechanisms of action. Continued research in this area is warranted to fully elucidate the therapeutic potential of selenocyanates and to develop novel, effective treatments for a range of diseases, particularly cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Selenium Compounds as Novel Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and evaluation of the anti-inflammatory properties of selenium-derivatives of celecoxib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Selenocyanates and Selenoethers of Amino Pyrazoles and Amino Uracils by In Situ Triselenium Dicyanide from Malononitrile and Selenium Dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. caspase3 assay [assay-protocol.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. mpbio.com [mpbio.com]

- 13. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 14. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sciencellonline.com [sciencellonline.com]

- 16. nwlifescience.com [nwlifescience.com]

- 17. assaygenie.com [assaygenie.com]

- 18. Susceptibility of the antioxidant selenoenyzmes thioredoxin reductase and glutathione peroxidase to alkylation-mediated inhibition by anticancer acylfulvenes - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Antioxidant Potential of Organoselenium Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organoselenium compounds have garnered significant attention in the scientific community for their diverse biological activities, particularly their potent antioxidant properties. Selenium, an essential trace element, is a key component of the active site of antioxidant enzymes like glutathione (B108866) peroxidases (GPxs).[1][2][3] Synthetic organoselenium compounds that mimic the activity of these selenoenzymes are promising candidates for the development of novel therapeutic agents to combat oxidative stress-related diseases.[4] This technical guide provides an in-depth overview of the antioxidant potential of various classes of organoselenium compounds, detailed experimental protocols for assessing their activity, and a summary of key quantitative data to facilitate comparative analysis.

Mechanisms of Antioxidant Action

The antioxidant activity of organoselenium compounds is primarily attributed to their ability to function as mimics of glutathione peroxidase (GPx).[5] This involves the catalytic reduction of harmful hydroperoxides (like hydrogen peroxide, H₂O₂) at the expense of a thiol co-substrate, typically glutathione (GSH) in biological systems. The general catalytic cycle involves the oxidation of the selenium center by the peroxide, followed by reduction with the thiol, regenerating the active selenium species.

Beyond their GPx-like activity, some organoselenium compounds also exhibit direct radical scavenging properties, neutralizing free radicals through single electron transfer (SET) or hydrogen atom transfer (HAT) mechanisms. Furthermore, certain organoselenium compounds can upregulate endogenous antioxidant defense systems through the activation of the Nrf2-Keap1 signaling pathway.

Quantitative Antioxidant Activity of Organoselenium Compounds

The antioxidant efficacy of organoselenium compounds is quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric for radical scavenging assays, while kinetic parameters such as the maximum velocity (Vmax), Michaelis constant (Km), and catalytic rate constant (kcat) are used to characterize GPx-like activity. A lower IC50 value indicates higher radical scavenging potency, while higher Vmax and kcat values suggest greater catalytic efficiency in peroxide reduction.

Table 1: Radical Scavenging Activity of Selected Organoselenium Compounds

| Compound Class | Specific Compound | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |

| Diselenides | Diphenyl diselenide | DPPH | >100 | Ascorbic Acid | ~20 |

| 3,3'-Diselenodipropionic acid | DPPH | - | - | - | |

| Binaphthyl diselenide | DPPH | - | - | - | |

| Ebselen & Derivatives | Ebselen | DPPH | Inactive | - | - |

| Selenides | Selenide-based azo compound 101 | DPPH | ~24 | Ascorbic Acid | 19 |

| Selenide-based azo compound 104 | DPPH | ~20 | Ascorbic Acid | 19 | |

| Selenide 20 | DPPH | - (91% scavenging) | - | - | |

| Selenocyanates | Selenocyanate 18 | DPPH | - (73% scavenging) | - | - |

| Diselenides | Diphenyl diselenide | ABTS | - | - | - |

| 3,3'-Diselenodipropionic acid | ABTS | - | - | - | |

| Selenides | Selenide-based azo compound 101 | ABTS | ~32 | Ascorbic Acid | 29 |

| Selenide-based azo compound 104 | ABTS | ~29 | Ascorbic Acid | 29 | |

| Selenide 20 | ABTS | - (96% scavenging) | - | - | |

| Selenocyanates | This compound 18 | ABTS | - (81% scavenging) | - | - |

Table 2: Glutathione Peroxidase (GPx)-like Activity of Selected Organoselenium Compounds

| Compound Class | Specific Compound | Substrate (Peroxide) | Thiol Co-substrate | Vmax (µM/min) | Km (mM) | kcat (min⁻¹) |

| Ebselen & Derivatives | Ebselen | H₂O₂ | GSH | ~0.3 | 2.5 | - |

| Diselenides | Diphenyl diselenide | H₂O₂ | Benzylthiol | - | - | - |

| Naphthalene-1,8-peri-diselenide | H₂O₂ | Benzylthiol | - | - | - | |

| Other Heterocycles | PhSeZnCl | H₂O₂ | GSH | ~0.9 | 0.4 | - |

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is critical for the evaluation of organoselenium compounds. The following are detailed methodologies for key experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Test organoselenium compound

-

Reference antioxidant (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader (517 nm)

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark.

-

Sample preparation: Dissolve the test compound and reference antioxidant in the same solvent as the DPPH solution to prepare a stock solution. From the stock solution, prepare a series of dilutions.

-

Assay:

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the sample or reference dilutions to the wells.

-

For the blank, add 100 µL of the solvent instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value is determined by plotting the percentage of scavenging against the concentration of the compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•⁺) by an antioxidant, which is measured by the decrease in absorbance at 734 nm.

Materials:

-

ABTS

-

Potassium persulfate

-

Phosphate (B84403) buffered saline (PBS) or ethanol

-

Test organoselenium compound

-

Reference antioxidant (e.g., Trolox)

-

96-well microplate

-

Microplate reader (734 nm)

Procedure:

-

Preparation of ABTS•⁺ solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.

-

-

Assay solution: Dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample preparation: Prepare a series of dilutions of the test compound and reference antioxidant in the appropriate solvent.

-

Assay:

-

Add 20 µL of the sample or reference dilutions to the wells of a 96-well plate.

-

Add 180 µL of the diluted ABTS•⁺ solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (solvent + ABTS•⁺) and A_sample is the absorbance of the test compound. The IC50 value is determined from the dose-response curve.[6][7]

Glutathione Peroxidase (GPx)-like Activity Assay (Coupled Reductase Assay)

This indirect method measures the GPx-like activity of a compound by coupling the reaction to the reduction of oxidized glutathione (GSSG) by glutathione reductase (GR), which consumes NADPH. The decrease in NADPH absorbance at 340 nm is monitored.[8]

Materials:

-

Phosphate buffer (e.g., 50 mM, pH 7.4) with EDTA

-

Glutathione (GSH)

-

Glutathione reductase (GR)

-

NADPH

-

Hydrogen peroxide (H₂O₂) or other hydroperoxide substrate

-

Test organoselenium compound

-

UV-Vis spectrophotometer or microplate reader (340 nm)

Procedure:

-

Reaction mixture preparation: In a cuvette or microplate well, prepare a reaction mixture containing phosphate buffer, GSH, GR, and NADPH.

-

Sample addition: Add the test organoselenium compound to the reaction mixture and incubate for a few minutes at a controlled temperature (e.g., 25°C or 37°C).

-

Initiation of reaction: Start the reaction by adding the hydroperoxide substrate (e.g., H₂O₂).

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculation: The rate of NADPH consumption is proportional to the GPx-like activity. The initial velocity (V₀) is calculated from the linear portion of the absorbance vs. time plot. Kinetic parameters (Vmax, Km) can be determined by varying the concentrations of the substrates (GSH and hydroperoxide).

Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

This cell-based assay measures the ability of a compound to inhibit the intracellular formation of the fluorescent compound 2',7'-dichlorofluorescein (B58168) (DCF) from 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in the presence of an oxidizing agent.[6][9][10][11]

Materials:

-

Human cell line (e.g., HepG2, Caco-2)

-

Cell culture medium and supplements

-

DCFH-DA solution

-

Peroxyl radical generator (e.g., AAPH)

-

Test organoselenium compound

-

Reference antioxidant (e.g., Quercetin)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Cell culture: Seed the cells in a 96-well black microplate and grow until they form a confluent monolayer.

-

Treatment:

-

Wash the cells with PBS.

-

Treat the cells with various concentrations of the test compound or reference antioxidant in culture medium for a specific period (e.g., 1 hour).

-

-

Loading with DCFH-DA: Add DCFH-DA solution to the cells and incubate for a specified time (e.g., 30 minutes) to allow for cellular uptake and deacetylation.

-

Induction of oxidative stress: Wash the cells and add the peroxyl radical generator (AAPH) to induce oxidative stress.

-

Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm) at regular intervals.

-

Calculation: The antioxidant activity is determined by the reduction in fluorescence intensity in the presence of the test compound compared to the control (cells treated with AAPH only).

Signaling Pathways and Experimental Workflows

Nrf2-Keap1 Signaling Pathway

Organoselenium compounds can induce the expression of endogenous antioxidant enzymes by activating the Nrf2-Keap1 pathway. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic organoselenium compounds can react with specific cysteine residues on Keap1 (e.g., C151, C273, C288), leading to a conformational change in Keap1.[4][12] This disrupts the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of antioxidant genes.[4][13]

Caption: Activation of the Nrf2-Keap1 pathway by organoselenium compounds.

General Experimental Workflow for Antioxidant Screening

The process of identifying and characterizing the antioxidant potential of novel organoselenium compounds typically follows a structured workflow, from synthesis to in-depth mechanistic studies.

Caption: A typical workflow for the screening of antioxidant organoselenium compounds.

Conclusion

Organoselenium compounds represent a versatile class of molecules with significant antioxidant potential. Their ability to mimic the catalytic activity of glutathione peroxidase, directly scavenge free radicals, and upregulate endogenous antioxidant defenses makes them attractive candidates for further investigation in the context of oxidative stress-related pathologies. The standardized protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the discovery and development of the next generation of selenium-based antioxidant therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis, Catalytic GPx-like Activity, and SET Reactions of Conformationally Constrained 2,7-Dialkoxy-Substituted Naphthalene-1,8-peri-diselenides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrophilic Nitro-fatty Acids Activate NRF2 by a KEAP1 Cysteine 151-independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Synthesis and Antioxidant Activity of Low Molecular Mass Organoselenium Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 8. Glutathione peroxidase (GPx)-like antioxidant activity of the organoselenium drug ebselen: unexpected complications with thiol exchange reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of Natural and Synthetic Compounds in Modulating NRF2/KEAP1 Signaling Pathway in Prostate Cancer [mdpi.com]

An In-depth Technical Guide to Nucleophilic Substitution with Selenocyanate

Abstract: This technical guide provides a comprehensive overview of nucleophilic substitution reactions involving the selenocyanate anion (SeCN⁻). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document covers the fundamental principles of the this compound nucleophile, the prevalent Sₙ2 reaction mechanism, detailed experimental protocols, and the significant applications of the resulting organothis compound compounds in medicinal chemistry. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams.

Introduction to the this compound Anion

Organic selenocyanates are a class of organoselenium compounds characterized by the functional group R-SeCN.[1] They are valuable intermediates in organic synthesis and have garnered significant attention in medicinal chemistry due to their potential as antioxidant, anticancer, antileishmanial, and antibacterial agents.[1][2][3] The synthesis of these compounds is most commonly achieved through nucleophilic substitution, where the this compound anion (SeCN⁻) acts as a potent nucleophile, displacing a leaving group on an electrophilic carbon center.[1][4]